
2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamates are a class of compounds that are widely used in medicinal chemistry, agriculture, and other fields . They are known for their diverse biological activities, including antimicrobial and antioxidant properties .
Synthesis Analysis
Carbamates can be synthesized through a simple nucleophilic substitution reaction . The products are usually characterized by IR, NMR, Mass spectra, and CHN analysis .Molecular Structure Analysis
The molecular structure of carbamates is typically confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
Carbamates undergo various chemical reactions, including nucleophilic substitution reactions . They can also react with different reagents to yield a variety of products .Physical And Chemical Properties Analysis
The physical and chemical properties of carbamates can vary widely. For example, some carbamates have a melting point around 65.2°C and a relative density of 1.367 g/cm3 .Scientific Research Applications
Synthesis and Potential Anticancer Applications
Researchers have explored the synthesis of related compounds for potential anticancer applications. For instance, the study of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines derived from related carbamate compounds demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating the potential of these compounds in cancer treatment (Temple et al., 1983).
Agricultural Applications
The compound's structure is reminiscent of neonicotinoids, a class of insecticides that have revolutionized pest control strategies in agriculture. The discovery of thiamethoxam, a second-generation neonicotinoid, highlights the significance of nitroimino heterocycles in developing insecticides with improved efficacy and safety profiles. Thiamethoxam has shown to provide excellent control over a wide variety of pests, underscoring the potential agricultural applications of related compounds (Maienfisch et al., 2001).
Material Science and Catalysis
In material science, covalent organic frameworks (COFs) supported with molecular Ni2+ catalysts have demonstrated remarkable performance in the oligomerization of ethylene to produce long-chain olefins. The inclusion of triazine and imine linkages within the COFs illustrates the utility of related nitroimino compounds in developing advanced materials for catalysis (Rozhko et al., 2017).
Environmental and Pesticide Analysis
The presence of related carbamates and nitroimine compounds in environmental samples, such as drinking and surface waters, has been monitored using advanced analytical techniques. This highlights the environmental impact and the necessity for the detection and analysis of such compounds, indicating their widespread use and potential environmental persistence (Bagheri et al., 1993).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-nitroimino-1,3,5-triazinan-1-yl)ethyl N-(4-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN6O4/c13-9-1-3-10(4-2-9)16-12(20)23-6-5-18-7-14-11(15-8-18)17-19(21)22/h1-4H,5-8H2,(H,16,20)(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLKEVLAYKTSDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1NC(=N[N+](=O)[O-])NCN1CCOC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Nitroimino)-1,3,5-triazinan-1-yl)ethyl (4-chlorophenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

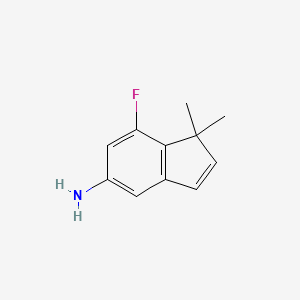
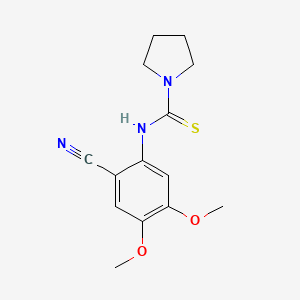
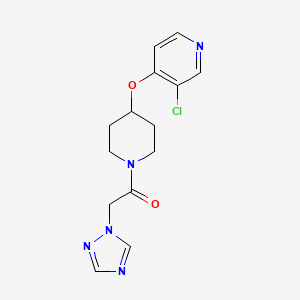
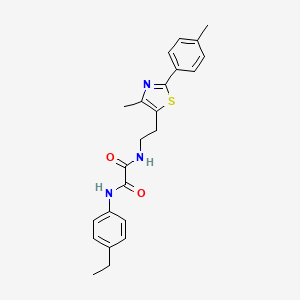

![2-[4-(2,5-dichlorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2826092.png)

![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-2-hydroxyacetamide](/img/structure/B2826096.png)
![Methyl[(pyridazin-3-yl)methyl]amine dihydrochloride](/img/structure/B2826098.png)
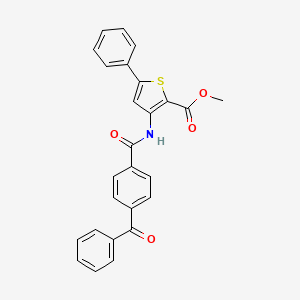

![(E)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2826104.png)
![2-(4-Benzylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2826105.png)
![2-[(5-{[4-(Tert-butyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetic acid](/img/structure/B2826106.png)